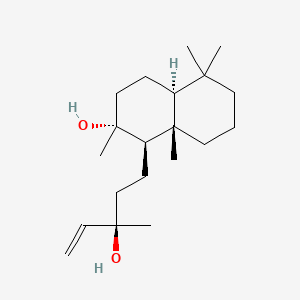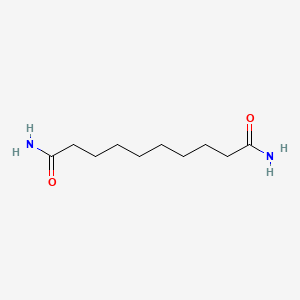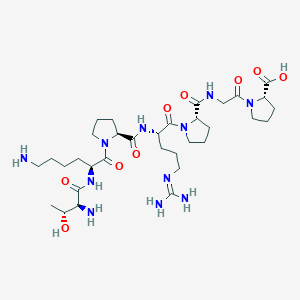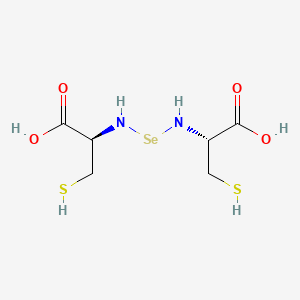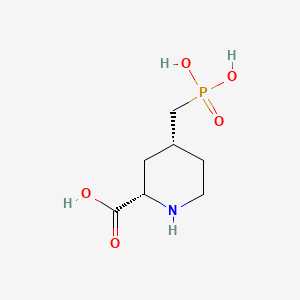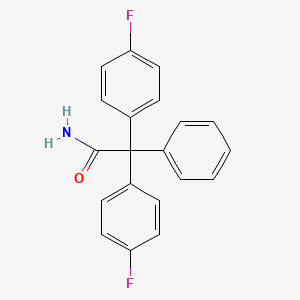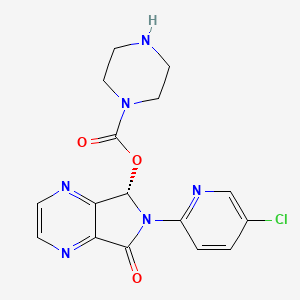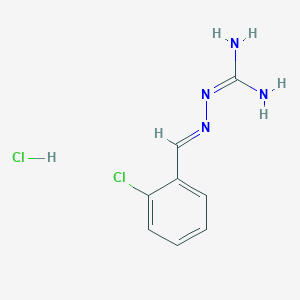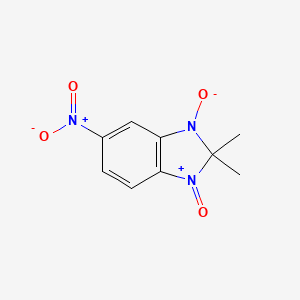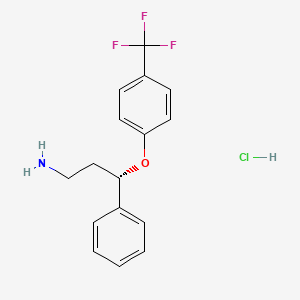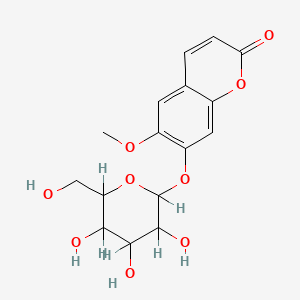
スコポリン
概要
説明
スコポリンは、クマリン系化合物であるスコポレチン のグルコシドです。これは、酵素スコポレチン グルコシル転移酵素の作用によって形成されます。 スコポリンは、カモミールなどの様々な植物に含まれています 。スコポリンは、植物の防御機構において重要な役割を果たし、様々な薬理作用を持っています。
科学的研究の応用
Scopolin has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a model compound to study plant defense mechanisms and the role of glucosides in plant metabolism . In medicine, scopolin and its aglycone scopoletin have shown potential as therapeutic agents due to their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . Scopolin is also used in the cosmetic industry for its skin-protective effects .
作用機序
スコポリンは、主にそのアグリコンであるスコポレチンを通じてその作用を発揮します。 スコポレチンは、コリンアセチルトランスフェラーゼ、アセチルコリンエステラーゼ、モノアミンオキシダーゼなどの様々な酵素を阻害します 。 また、VEGFR2の自己リン酸化を阻害し、ERK1/2、p38 MAPK、Akt経路の活性化を阻害します 。これらの作用は、その抗菌、抗がん、抗炎症作用に寄与しています。
類似化合物の比較
類似化合物
スコポレチン: スコポリンのアグリコンで、同様の薬理作用を持っています.
エスクリン: 同様の抗酸化作用と抗炎症作用を持つ別のクマリングルコシドです.
ウンベリフェロン: 比較可能な生物活性を持つクマリン化合物です.
スコポリンの独自性
スコポリンの独自性は、そのグルコシド構造にあります。この構造により、そのアグリコンであるスコポレチンと比較して、溶解性と安定性が向上しています 。そのため、スコポリンは、安定性と溶解性が重要な化粧品業界など、特定の用途に適しています。
生化学分析
Biochemical Properties
Scopolin interacts with various enzymes, proteins, and other biomolecules. It is a part of the phenylpropanoid pathway in plants, which involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), and 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .
Cellular Effects
Scopolin has been shown to have significant effects on various types of cells. For instance, it has been indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Scopolin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .
Dosage Effects in Animal Models
In animal models, the effects of Scopolin can vary with different dosages. For instance, scopoletin, the aglycone of Scopolin, has been shown to exhibit anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model at dosages of 100 and 200 mg/kg .
Metabolic Pathways
Scopolin is involved in the phenylpropanoid pathway in plants . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.
準備方法
合成ルートと反応条件
スコポリンは、スコポレチンのグルコシル化によって合成できます。 このプロセスには、スコポレチンにグルコース部分を転移する酵素であるスコポレチン グルコシル転移酵素が関与します 。この反応は通常、穏やかな条件下で行われ、酵素が生物触媒として作用します。
工業的製造方法
スコポリンの工業的製造には、植物源からのスコポレチンの抽出と、それに続く酵素的グルコシル化が含まれます。 伝統的な浸漬法や加圧サイクル式固液抽出など、様々な抽出方法が植物からのスコポレチンの取得に使用されています 。抽出されたスコポレチンは、その後、酵素的グルコシル化に供されてスコポリンが生成されます。
化学反応の分析
反応の種類
スコポリンは、加水分解、酸化、置換など、様々な化学反応を起こします。 β-グルコシダーゼによるスコポリンの加水分解により、スコポレチンとグルコースが放出されます 。酸化反応は、クマリン構造を変性させ、異なる誘導体の生成につながる可能性があります。
一般的な試薬と条件
加水分解: β-グルコシダーゼは、穏やかな条件下(pH 5.5、35°C)でスコポリンを加水分解するために一般的に使用されます.
酸化: 過酸化水素などの酸化剤は、スコポリン誘導体を酸化するために使用できます。
主な生成物
加水分解: スコポレチンとグルコース.
酸化: スコポレチンの様々な酸化誘導体。
科学研究への応用
スコポリンは、化学、生物学、医学、産業において、数多くの科学研究への応用があります。 スコポリンは、植物の防御機構と、植物代謝におけるグルコシドの役割を研究するためのモデル化合物として使用されています 。 医学では、スコポリンとそのアグリコンであるスコポレチンは、抗菌、抗がん、抗炎症、抗酸化作用などの薬効があることから、治療薬としての可能性を示しています 。 スコポリンは、化粧品業界でも、その皮膚保護効果のために使用されています .
類似化合物との比較
Similar Compounds
Scopoletin: The aglycone of scopolin, with similar pharmacological properties.
Esculin: Another coumarin glucoside with similar antioxidant and anti-inflammatory effects.
Umbelliferone: A coumarin compound with comparable biological activities.
Uniqueness of Scopolin
Scopolin’s uniqueness lies in its glucoside structure, which enhances its solubility and stability compared to its aglycone, scopoletin . This makes scopolin more suitable for certain applications, such as in the cosmetic industry, where stability and solubility are crucial.
特性
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967621 | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-44-2 | |
| Record name | Scopolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCOPOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


